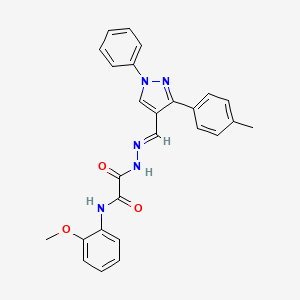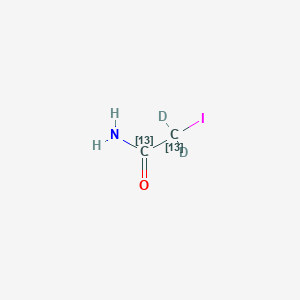
2-Iodoacetamide-1,2-13C2-2,2-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodoacetamide-13C2, 2-d2 is an isotopically labeled analogue of 2-Iodoacetamide. It is a compound that contains isotopes of carbon (13C) and deuterium (2H), making it useful in various scientific research applications. The molecular formula of Iodoacetamide-13C2, 2-d2 is I13CD213CONH2, and it has a molecular weight of 188.96 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iodoacetamide-13C2, 2-d2 typically involves the incorporation of isotopically labeled carbon and deuterium into the iodoacetamide structure. The reaction conditions often require precise control to ensure the correct isotopic labeling.
Industrial Production Methods
Industrial production of Iodoacetamide-13C2, 2-d2 involves large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and yield. The process includes the use of specialized equipment to handle isotopically labeled compounds and ensure high purity levels .
Chemical Reactions Analysis
Types of Reactions
Iodoacetamide-13C2, 2-d2 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with compounds containing double or triple bonds.
Common Reagents and Conditions
Common reagents used in reactions with Iodoacetamide-13C2, 2-d2 include nucleophiles such as thiols and amines. The reactions are typically carried out under mild conditions to preserve the isotopic labels .
Major Products Formed
The major products formed from reactions involving Iodoacetamide-13C2, 2-d2 depend on the specific reagents and conditions used. For example, reaction with thiols can lead to the formation of thioether derivatives .
Scientific Research Applications
Iodoacetamide-13C2, 2-d2 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in proteomics for labeling cysteine residues in proteins, aiding in the identification and quantification of proteins.
Medicine: Utilized in drug development and metabolic studies to trace the pathways of drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Iodoacetamide-13C2, 2-d2 involves its ability to alkylate thiol groups in proteins and other biomolecules. This alkylation can inhibit the function of enzymes and other proteins by modifying cysteine residues. The molecular targets include enzymes with active site cysteine residues, and the pathways involved are those related to protein function and regulation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Iodoacetamide-13C2, 2-d2 include:
Iodoacetamide: The non-labeled version of the compound.
Iodoacetic acid-13C2: Another isotopically labeled compound used in similar applications.
N-Ethyl-d5-maleimide: A compound with deuterium labeling used for similar purposes.
Uniqueness
Iodoacetamide-13C2, 2-d2 is unique due to its dual isotopic labeling with both carbon-13 and deuterium. This dual labeling provides enhanced sensitivity and specificity in various analytical techniques, making it a valuable tool in scientific research .
Properties
CAS No. |
1619234-07-9 |
|---|---|
Molecular Formula |
C2H4INO |
Molecular Weight |
188.962 g/mol |
IUPAC Name |
2,2-dideuterio-2-iodoacetamide |
InChI |
InChI=1S/C2H4INO/c3-1-2(4)5/h1H2,(H2,4,5)/i1+1D2,2+1 |
InChI Key |
PGLTVOMIXTUURA-HDZHEIKLSA-N |
Isomeric SMILES |
[2H][13C]([2H])([13C](=O)N)I |
Canonical SMILES |
C(C(=O)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


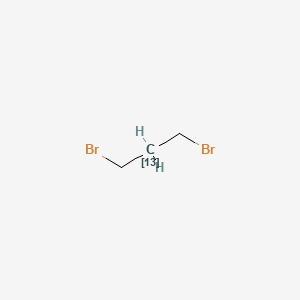



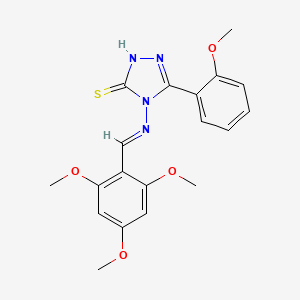

![9-fluoro-3-hydroxy-5-methyl-1-oxo-N-(pyrimidin-2-yl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12054507.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12054508.png)

![[NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]](/img/structure/B12054527.png)
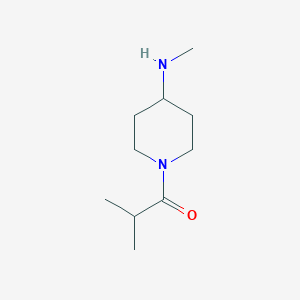
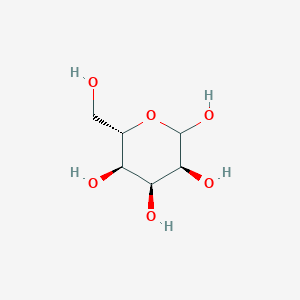
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)benzamide](/img/structure/B12054538.png)
